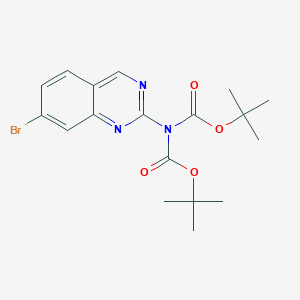
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a chemical compound with the molecular formula C18H22BrN3O4 and a molecular weight of 424.295. It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The specific structure of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline would include these quinazoline characteristics, along with the additional bromo and di-t-butoxycarbonylamino functional groups.Scientific Research Applications
Inhibitors of Tyrosine Kinases in Cancer Therapy
Quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases, which are critical targets in cancer therapy. For example, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have shown promise as irreversible inhibitors with enhanced antitumor activity. These compounds, by interacting covalently with the target enzymes, demonstrate significant efficacy in models of human epidermoid carcinoma, indicating their potential in cancer treatment (Tsou et al., 2001).
Synthesis and Drug Development
The synthesis and functionalization of quinazoline derivatives are crucial for the development of new pharmacologically active compounds. For instance, improved methods for the high-yield synthesis of 3H-quinazolin-4-ones, key intermediates in drug development, have been established. These methods facilitate the production of compounds like PD153035 and gefitinib, which are potent EGFR tyrosine kinase inhibitors used in treating non-small-cell lung cancer (NSCLC) (Őrfi et al., 2004).
Antimalarial Activity
Quinazoline derivatives also exhibit significant antimalarial activity. A series of 2,4-diamino-6-[(N-alkylanilino)methyl]quinazolines were synthesized and showed substantial activity against Plasmodium berghei infections in mice, highlighting their potential as antimalarial agents (Werbel et al., 1987).
Hepatoprotective Potential
Recent studies have explored the hepatoprotective potential of novel quinazoline derivatives against liver toxicity. For example, the compound Q-Br demonstrated significant antioxidant capacity and protection against liver damage induced by thioacetamide in rats, suggesting the therapeutic potential of quinazoline derivatives in liver diseases (Salama et al., 2022).
Antimicrobial Activity
Additionally, quinazoline derivatives have been investigated for their antimicrobial properties. Compounds featuring bis(azolyl)quinazoline-2,4-diamines displayed excellent antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rekha et al., 2017).
Future Directions
Quinazoline derivatives have shown significant potential in various fields, particularly in medicine. They have been explored for their potential applications in treating a variety of diseases, including cancer, inflammation, bacterial infections, and more . Future research may continue to explore the potential applications of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline and other quinazoline derivatives, particularly in the field of medicinal chemistry .
properties
IUPAC Name |
tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQLBDUAXARQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)
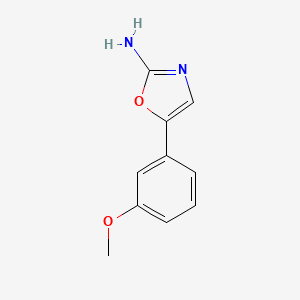
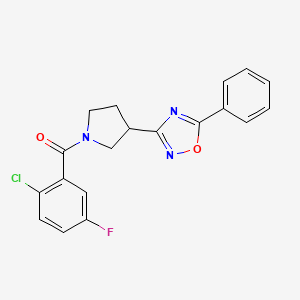
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
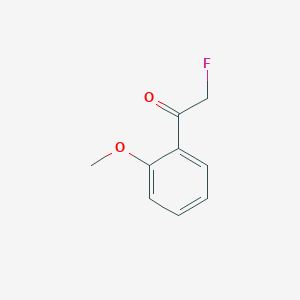
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)
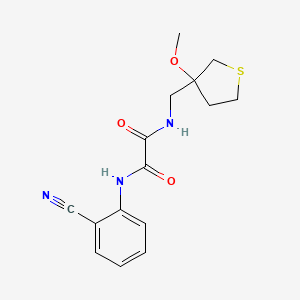
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)
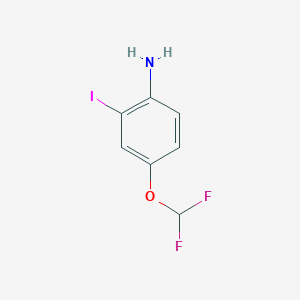
![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)
![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)